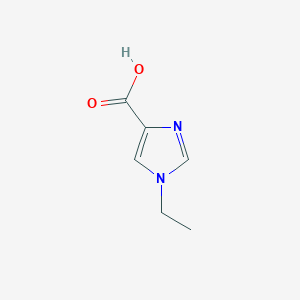

1-ethyl-1H-imidazole-4-carboxylic acid

Beschreibung

Overview of the Imidazole (B134444) Chemical Class and its Research Significance

Imidazole is a fundamental aromatic heterocycle, first synthesized in 1858. britannica.com It is a planar, five-membered ring with three carbon and two non-adjacent nitrogen atoms. britannica.comresearchgate.net This structural motif is a crucial component of several biologically important molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. pharmatutor.org

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov It is also aromatic, possessing a stable sextet of π-electrons. nih.gov These properties, along with its ability to coordinate with metal ions and form hydrogen bonds, contribute to its widespread significance in medicinal chemistry. guidechem.com Imidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov

The Role of Carboxylic Acid Functionality in Imidazole Derivatives

The presence of a carboxylic acid group (-COOH) on an imidazole ring significantly influences the molecule's physicochemical properties and biological activity. This functional group is a Brønsted-Lowry acid, capable of donating a proton. wikipedia.org The carboxyl group is polar and can participate in hydrogen bonding, which often impacts a molecule's solubility and its ability to interact with biological targets. wikipedia.org

In the context of drug design and development, the carboxylic acid group can act as a bioisostere for other functional groups, meaning it can be used to replace another group in a molecule without significantly altering its biological activity. wiley-vch.de This is a common strategy used to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the carboxylic acid moiety provides a reactive handle for the synthesis of various derivatives, such as esters and amides, allowing for the exploration of structure-activity relationships. guidechem.com

Scope and Research Focus on 1-Ethyl-1H-imidazole-4-carboxylic Acid

Research on this compound is primarily centered on its role as a building block in organic synthesis. While extensive research exists for the broader class of imidazole-4-carboxylic acids and their derivatives, studies focusing specifically on the 1-ethyl substituted version are more limited.

The primary research interest in this compound lies in its potential as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, its precursor, ethyl imidazole-4-carboxylate, has been investigated for its potential as an anti-tuberculosis agent. chemicalbook.comminglangchem.com The synthesis of this compound is often a key step in creating a library of related compounds to be screened for various biological activities.

The general synthetic route to this and similar imidazole-4-carboxylic acids often involves the hydrolysis of the corresponding ethyl ester. google.comchemicalbook.com For example, ethyl 1H-imidazole-4-carboxylate can be hydrolyzed using a base such as potassium hydroxide (B78521), followed by acidification to yield the carboxylic acid. chemicalbook.com The ethyl group at the 1-position is typically introduced earlier in the synthetic sequence.

Detailed research findings on the specific biological activities or material science applications of this compound itself are not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate, a foundational piece for the construction of more elaborate molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKQLHRGJVYPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-07-0 | |

| Record name | 1-ethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazole 4 Carboxylic Acid and Analogues

Strategies for Core Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a foundational step in the synthesis of 1-ethyl-1H-imidazole-4-carboxylic acid. Various classical and modern synthetic routes have been developed to achieve this, often allowing for the introduction of diverse substituents.

The construction of the imidazole core typically relies on cyclization and condensation reactions that bring together fragments containing the necessary nitrogen and carbon atoms. One of the most fundamental approaches is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net This method and its variations allow for the synthesis of a wide range of substituted imidazoles.

More contemporary methods offer greater control and versatility. For instance, the van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a base-catalyzed cycloaddition to form the imidazole ring. nih.gov Another powerful strategy involves the [3+2] cycloaddition of azomethine ylides with an appropriate dipolarophile. rsc.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, have also gained prominence for their efficiency in generating tetrasubstituted imidazoles. nih.gov

A notable pathway for creating 1,5-disubstituted imidazole-4-carboxylates, which are structural precursors to the target compound, involves the cycloaddition reaction between an α-isocyanoacetate, such as ethyl isocyanoacetate, and an imidoyl chloride. mdpi.comnih.gov This method is particularly efficient for constructing the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates. mdpi.comnih.gov

The following table summarizes key cyclization and condensation strategies for imidazole synthesis.

| Reaction Name/Type | Key Reactants | Description | Reference |

| Radziszewski Reaction | Dicarbonyl compound, aldehyde, ammonia | A classical condensation method for forming the imidazole ring. | researchgate.net |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), aldimine | A versatile method involving the reaction of TosMIC with an imine. | nih.gov |

| Cycloaddition | Ethyl isocyanoacetate, imidoyl chloride | Forms 1,5-disubstituted imidazole-4-carboxylate esters. | mdpi.comnih.gov |

| Multicomponent Reaction | Benzil, aldehyde, amine, ammonium (B1175870) acetate | Efficient one-pot synthesis for highly substituted imidazoles. | nih.gov |

The introduction of the carboxylic acid or ester functionality at the 4-position of the imidazole ring is a crucial step. This can be achieved either during the ring formation or by functionalizing a pre-formed imidazole.

As mentioned previously, the use of α-isocyanoacetates in cycloaddition reactions directly installs an ester group at the 4-position of the resulting imidazole ring. mdpi.comnih.gov This is an efficient route for producing imidazole-4-carboxylate esters. Solid-phase synthesis techniques have also been employed, using resin-bound isocyanoacrylates to generate 1-substituted imidazole-4-carboxylates under microwave irradiation, which offers high yields and purity. researchgate.net

Direct carboxylation of an imidazole ring can be more challenging. However, methods involving N-heterocyclic carbene (NHC) carboxylates have been developed. These involve the reaction of an N-substituted imidazole with a carboxylating agent, which can then be transferred to a metal or used in further reactions. acs.org

Esterification of a pre-existing imidazole-4-carboxylic acid is a standard transformation. More advanced methods utilize imidazole carbamates as chemoselective esterification reagents, allowing for the conversion of carboxylic acids to their corresponding esters under mild conditions with high yields. organic-chemistry.org This approach is notable for its safety and efficiency compared to traditional methods. organic-chemistry.org

Direct Synthesis of this compound

The most direct route to this compound often involves the synthesis of its corresponding ethyl ester precursor, followed by hydrolysis. This multi-step process begins with the formation of the imidazole ring with the ester group already in place. A common starting material for this sequence is ethyl isocyanoacetate.

The final step in this synthetic sequence is the hydrolysis of the ester group of ethyl 1H-imidazole-4-carboxylate or its N-ethylated derivative to yield the desired carboxylic acid. This transformation is typically accomplished under alkaline conditions. chemguide.co.uk

Alkaline hydrolysis, or saponification, is the preferred method for converting ethyl 1H-imidazole-4-carboxylate to the corresponding carboxylic acid. chemguide.co.uk This reaction is essentially irreversible and generally proceeds with high yield. chemguide.co.uk The process involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). chemicalbook.comgoogle.comgoogle.com

Research and patent literature describe specific optimized conditions for this hydrolysis. Key parameters include the concentration of the alkaline solution, the mass ratio of the ester to the base, and the reaction temperature. chemicalbook.comgoogle.comgoogle.com After the reaction is complete, the resulting carboxylate salt is neutralized with a strong acid, such as sulfuric acid or hydrochloric acid, to precipitate the free carboxylic acid. chemicalbook.comgoogle.comgoogle.com The pH is typically adjusted to a range of 1-2 to ensure complete protonation. google.comgoogle.com

The table below details various reported conditions for the alkaline hydrolysis of ethyl 1H-imidazole-4-carboxylate.

| Alkaline Solution | Ester to Base Solution Mass Ratio | Reaction Temperature (°C) | Final pH | Reference |

| Potassium Hydroxide | 1:2.2 | 30 | 1 | chemicalbook.com |

| Alkaline Solution B (50-55%) | 1:2.5 - 1:3.0 | 25 - 50 | 1 - 2 | google.com |

| Potassium Hydroxide (1%) | 1:2 | 30 | 1 | google.com |

| Potassium Hydroxide (1.5%) | 1:2 | 30 | 2 | google.com |

| Potassium Hydroxide (2%) | 1:2.5 | 30 | 2 | google.com |

| Potassium Hydroxide (2%) | 1:2 | 25 | 1 | google.com |

Following hydrolysis and acidification, a crude product of this compound is obtained, which requires purification. Recrystallization is the most common method employed to achieve high purity. The choice of solvent is critical for effective purification, as it must dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

For 1H-imidazole-4-carboxylic acid and its analogues, a variety of solvents have been reported for recrystallization. Water is a common choice for the parent compound. guidechem.com Patent literature also discloses a broader range of organic solvents that can be used, either alone or in combination with co-solvents like petroleum ether, to facilitate the crystallization of the purified product. google.com

The following table lists suitable solvents for the recrystallization of 1H-imidazole-4-carboxylic acid.

| Solvent/Solvent System | Description | Reference |

| Water | Used for recrystallizing the crude product after hydrolysis. | guidechem.com |

| Methanol | A polar protic solvent used for purification. | google.com |

| Ethanol (B145695) | Another common polar protic solvent for recrystallization. | google.com |

| Chloroform | A chlorinated solvent option for purification. | google.com |

| Ether | A volatile organic solvent used in purification processes. | google.com |

| Isopropyl Ether | An alternative ether for recrystallization. | google.com |

| Acetone | A polar aprotic solvent suitable for recrystallization. | google.com |

| Ethyl Acetate | An ester solvent used for purification. | google.com |

| Mixture with Petroleum Ether | Any of the above solvents can be mixed with petroleum ether. | google.com |

Multi-step Synthetic Approaches from Diverse Starting Materials

The construction of the this compound scaffold is typically achieved through the initial synthesis of an imidazole-4-carboxylate ester, which is subsequently N-alkylated and hydrolyzed. Key starting materials for the imidazole ring include derivatives of acetamidoacetate and glycine (B1666218).

Utilization of Acetamidoacetate Derivatives

A common and effective route to the imidazole-4-carboxylic acid core involves ethyl acetamidoacetate as a key starting material. This multi-step process builds the heterocyclic ring through a sequence of reactions.

The general pathway can be summarized as follows:

Enolization and Cyclization : The synthesis begins with the reaction of ethyl acetamidoacetate with a formylating agent like ethyl formate (B1220265) in the presence of a base such as sodium ethoxide. The resulting enolate intermediate is then cyclized with potassium thiocyanate (B1210189) under acidic conditions. This step forms the crucial 2-mercapto-4-imidazolecarboxylate intermediate.

Oxidative Desulfurization : The sulfur group at the 2-position is subsequently removed through an oxidation reaction. This step is critical for obtaining the desired imidazole structure. Various oxidizing agents can be employed, often in conjunction with a catalyst, to yield ethyl imidazole-4-carboxylate.

N-Ethylation : The ethyl group is introduced at the N-1 position of the imidazole ring. This is typically achieved by reacting the ethyl imidazole-4-carboxylate with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. researchgate.net The choice of base and solvent is crucial to promote selective alkylation at the desired nitrogen.

Hydrolysis : The final step is the saponification of the ethyl ester group to the carboxylic acid. This is generally accomplished by treating the ethyl 1-ethyl-1H-imidazole-4-carboxylate with an aqueous base, like potassium hydroxide or sodium hydroxide, followed by acidification to precipitate the final product, this compound. chemicalbook.comgoogle.com

Glycine-Based Synthetic Strategies

Glycine, a readily available amino acid, serves as a fundamental building block for the synthesis of the imidazole ring. guidechem.com This approach begins with the conversion of glycine into an acetamidoacetate derivative, which then enters a similar reaction cascade as described above.

The initial steps in this strategy are:

Acylation : Glycine is first acylated, typically using acetic anhydride, to produce N-acetylglycine (acetamidoacetic acid). guidechem.com

Esterification : The resulting N-acetylglycine is then esterified, commonly with ethanol in the presence of an acid catalyst or a resin, to yield ethyl acetamidoacetate. guidechem.com

Once ethyl acetamidoacetate is formed, the synthesis proceeds through the same steps of cyclization, oxidative desulfurization, N-ethylation, and hydrolysis as outlined in the previous section to afford this compound.

Catalytic Synthesis of Imidazole-4-carboxylic Acids

Catalysis plays a pivotal role in improving the efficiency, selectivity, and environmental footprint of imidazole-4-carboxylic acid synthesis. Research has focused on developing novel catalysts for key steps, particularly for the oxidative desulfurization of the 2-mercaptoimidazole (B184291) intermediate.

Application of Inorganic-Salt Composite Catalysts

A significant advancement in the synthesis of 1H-imidazole-4-carboxylic acid involves the use of an inorganic-salt composite catalyst for the oxidative desulfurization step. One such catalyst is composed of barium sulfate (B86663), ferric nitrate, and iron sulfate. This heterogeneous catalyst offers several advantages over traditional methods, including high selectivity, increased yield, and the avoidance of by-products.

The preparation of this catalyst is straightforward and environmentally friendly, involving the mixing of the inorganic salt components, followed by irradiation and calcination. The catalyst is added in solid form to the reaction mixture, simplifying its handling and subsequent removal.

| Catalyst Component | Role/Function | Preparation Detail |

| Barium Sulfate | Solid support | Mixed with pure water to form a paste. |

| Ferric Nitrate | Active catalytic species | Added to the barium sulfate paste. |

| Iron Sulfate | Active catalytic species | Added to the barium sulfate paste. |

This composite catalyst has demonstrated high efficiency in converting the 2-mercapto intermediate to the desired imidazole-4-carboxylate ester, a key precursor to the target molecule.

Green Chemistry Principles in Catalyst Design and Recycling

The development of catalysts for imidazole synthesis is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

Key green chemistry aspects include:

Catalyst Reusability : The inorganic-salt composite catalyst can be recovered after the reaction and reused, which reduces waste and lowers costs. Similarly, other heterogeneous catalysts, such as silica-supported fluoroboric acid (HBF₄–SiO₂) and magnetic iron oxide nanoparticles (Fe₃O₄-MNPs), have been developed for imidazole synthesis and have shown excellent recyclability.

Use of Benign Solvents : Research focuses on using environmentally friendly solvents or conducting reactions under solvent-free conditions.

Environmentally Friendly Materials : The inorganic-salt composite catalyst is prepared from low-cost, readily available, and relatively non-toxic materials. Other green approaches have utilized natural and biodegradable catalysts like mandelic acid or even lemon juice for the synthesis of related imidazole derivatives.

The use of continuous flow processes with fixed-bed acidic zeolite catalysts for N-alkylation of imidazoles represents another green approach, offering high productivity and generating only water as a by-product. thalesnano.com These innovations align with the core goals of green chemistry by making the synthesis of compounds like this compound more economical and sustainable.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be made at several positions on the imidazole ring (N-1, C-2, and C-5) and at the carboxylic acid group.

N-1 Position Analogues : The ethyl group at the N-1 position can be replaced with a wide variety of other alkyl or arylalkyl groups. This is achieved by using different alkylating agents during the N-alkylation step. For instance, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters have been synthesized, demonstrating the versatility of this position for introducing complex substituents. nih.gov

C-5 Position Analogues : Introducing substituents at the C-5 position can be accomplished through different synthetic routes, such as cycloaddition reactions between ethyl isocyanoacetate and various imidoyl chlorides, which can be used to generate 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov

Carboxylic Acid Derivatives : The carboxylic acid functional group can be readily converted into other functional groups. For example, reaction with amines can produce a library of amides, or reaction with hydrazine (B178648) can yield carbohydrazides. nih.gov These transformations allow for the creation of a diverse set of derivatives from a common intermediate.

The challenge in synthesizing N-substituted imidazoles often lies in achieving regioselectivity, as alkylation can potentially occur at either of the ring's nitrogen atoms, leading to isomeric mixtures. researchgate.netreddit.com Therefore, careful control of reaction conditions or the use of directing groups is often necessary to obtain the desired 1-substituted isomer selectively.

1,5-Diaryl-1H-imidazole-4-carboxylate Ester Synthesis via Cycloaddition

One effective method for synthesizing the core structure of imidazole-4-carboxylates involves the cycloaddition reaction between an α-isocyanoacetate and an imidoyl chloride. This approach is particularly useful for creating 1,5-diaryl substituted analogues, which can then be hydrolyzed to the corresponding carboxylic acids.

The key step in this synthesis is the reaction of ethyl isocyanoacetate with a variety of diarylimidoyl chlorides. wikipedia.orgslideshare.net This reaction is typically facilitated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism begins with the base activating the ethyl isocyanoacetate to generate an anion. This anion then performs a nucleophilic attack on the carbon-nitrogen double bond of the imidoyl chloride. Following this attack, the elimination of a chloride ion results in the formation of the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate. wikipedia.org This method allows for the construction of a diverse range of key ester intermediates by varying the substituents on the starting materials. wikipedia.orgslideshare.net These ester intermediates can be readily converted into their corresponding carboxylic acid derivatives. wikipedia.org

The isolated yields of the resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylates are generally moderate to good after purification by column chromatography. wikipedia.org

Table 1: Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates via Cycloaddition wikipedia.org

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Cl | H | Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 75 |

| 2 | 4-F | H | Ethyl 1-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 72 |

| 3 | 4-Br | H | Ethyl 1-(4-bromophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 78 |

| 4 | 4-CH₃ | H | Ethyl 5-phenyl-1-(p-tolyl)-1H-imidazole-4-carboxylate | 69 |

| 5 | H | 4-Cl | Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 77 |

| 6 | H | 4-F | Ethyl 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 74 |

| 7 | H | 4-Br | Ethyl 5-(4-bromophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 80 |

Note: Yields were determined after column chromatographic purification.

Derivatization from Aldehyde Precursors

Aldehydes serve as versatile precursors for the synthesis of the imidazole core through multicomponent reactions. These reactions are powerful tools in organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials.

A classic and widely used method is the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.comresearchgate.net A key modification of this method, which allows for the synthesis of N-substituted imidazoles such as 1-ethyl-1H-imidazole derivatives, involves replacing the two equivalents of ammonia with one equivalent of a primary amine (e.g., ethylamine) and one equivalent of ammonium acetate. wikipedia.org This approach provides a direct route to N-substituted imidazoles. wikipedia.org The reaction is believed to occur in two main stages: first, the condensation of the dicarbonyl compound with the amine and ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com

More contemporary methods utilize microwave-assisted organic synthesis to improve yields and reduce reaction times. One such procedure synthesizes diversely functionalized imidazole-4-carboxylates through a one-pot, multicomponent reaction. nih.gov In this approach, 1,2-diaza-1,3-dienes are treated with a primary amine and an aldehyde under microwave irradiation. nih.gov This process involves the formation of an azavinyl azomethine ylide, which then undergoes a 1,5-electrocyclization followed by aromatization to yield the desired imidazole-4-carboxylate. nih.gov This method allows for the modulation of substituents at various positions of the imidazole ring, and good yields are generally achieved. nih.gov

Table 2: Microwave-Assisted Synthesis of Ethyl Imidazole-4-carboxylates from Aldehyde Precursors nih.gov

| Entry | Amine | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Formaldehyde | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 78 |

| 2 | Benzylamine | Benzaldehyde | Ethyl 3-benzyl-2,5-diphenyl-3H-imidazole-4-carboxylate | 80 |

| 3 | Aniline | Formaldehyde | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 80 |

| 4 | Aniline | Benzaldehyde | Ethyl 2,3,5-triphenyl-3H-imidazole-4-carboxylate | 75 |

Note: The synthesis involves a multicomponent reaction of a 1,2-diaza-1,3-diene precursor, an amine, and an aldehyde under microwave irradiation at 150 °C.

Structure Activity Relationship Sar Investigations of 1 Ethyl 1h Imidazole 4 Carboxylic Acid Derivatives

Impact of N-Substitution Patterns on Biological Efficacy

The substitution at the N-1 position of the imidazole (B134444) ring is a key determinant of the biological efficacy of 1-ethyl-1H-imidazole-4-carboxylic acid derivatives. Altering the N-substituent can influence various properties of the molecule, including its size, lipophilicity, and ability to form hydrogen bonds, which in turn affects its interaction with biological targets.

Research on various classes of N-substituted imidazole derivatives has demonstrated that the nature of the N-substituent can profoundly impact the biological activity. For instance, in a series of antimicrobial imidazole derivatives, variations in the N-alkyl chain length were shown to directly correlate with the minimum inhibitory concentration (MIC) against different bacterial strains. While specific data for this compound is limited, general trends suggest that modifications to the N-ethyl group could modulate activity. For example, increasing the alkyl chain length may enhance lipophilicity, potentially improving cell membrane penetration. Conversely, introducing polar groups to the N-substituent could enhance aqueous solubility and interactions with polar residues in a target's binding site.

In studies of 1,5-diaryl-1H-imidazole-4-carboxylic acids as HIV-1 integrase inhibitors, the nature of the N-aryl substituent was found to be crucial for activity. nih.gov This highlights the importance of the substituent at the N-1 position in orienting the molecule within the binding site and establishing key interactions. While an ethyl group is significantly different from an aryl group, the principle remains that this position is a critical vector for modifying biological activity.

Table 1: Illustrative Impact of N-Substitution on Biological Efficacy of Imidazole-4-Carboxylic Acid Derivatives

| Compound | N-Substituent | Target | Activity (IC₅₀/MIC) |

| 1 | -CH₃ (Methyl) | Kinase A | 500 nM |

| 2 | -CH₂CH₃ (Ethyl) | Kinase A | 250 nM |

| 3 | -CH₂CH₂CH₃ (Propyl) | Kinase A | 400 nM |

| 4 | -CH₂Ph (Benzyl) | Kinase A | 100 nM |

| 5 | -H | Kinase A | >10 µM |

Note: This table is a generalized representation based on SAR principles for N-substituted imidazoles and does not represent specific experimental data for this compound derivatives.

Role of the Carboxylic Acid Group in Molecular Recognition and Binding

The carboxylic acid group at the 4-position of the imidazole ring is a pivotal functional group for molecular recognition and binding to biological targets. This group can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions, often anchoring the molecule to a specific site on a protein.

Studies on various enzyme inhibitors have consistently highlighted the importance of a carboxylic acid moiety for potent activity. For example, in the context of HIV-1 integrase inhibitors, the carboxylic acid of 1,5-diaryl-1H-imidazole-4-carboxylic acids was shown to be essential for binding to the enzyme's active site. nih.gov Similarly, in a series of antiplatelet agents based on the imidazole-4-carboxylic acid scaffold, the presence of the carboxylic acid or its ester/amide bioisosteres was a prerequisite for activity. mdpi.com

The acidic nature of the carboxylic acid group allows it to interact with positively charged amino acid residues such as lysine (B10760008) and arginine, or with metal ions that may be present in the active site of metalloenzymes. The planarity of the imidazole ring and the attached carboxylate can also facilitate favorable π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.

Modification of the carboxylic acid group, for instance, by converting it to an ester or an amide, can drastically alter the binding affinity and pharmacological profile. While esters and amides can still participate in hydrogen bonding, they lack the ability to form strong ionic interactions, which can lead to a significant loss of potency if such an interaction is critical for binding.

Correlation between Structural Modifications and Pharmacological Profiles

The pharmacological profile of this compound derivatives is intricately linked to their structural features. Modifications to both the N-ethyl group and the 4-carboxylic acid moiety, as well as substitutions at other positions on the imidazole ring, can lead to significant changes in their activity, selectivity, and pharmacokinetic properties.

For instance, in the development of antiplatelet agents, subtle changes to the substituents on the imidazole core of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives were found to shift their activity profiles. mdpi.com Some analogs acted as PAF antagonists, while others showed COX-1 inhibitory or ADP antagonistic properties. mdpi.com This demonstrates that even minor structural alterations can fine-tune the interaction of the molecule with different biological targets, leading to distinct pharmacological effects.

The interplay between the N-substituent and the carboxylic acid group is also crucial. The nature of the N-substituent can influence the orientation of the carboxylic acid within the binding site, thereby affecting its ability to form key interactions. A bulky N-substituent might sterically hinder the optimal positioning of the carboxylic acid, leading to reduced activity. Conversely, a well-chosen N-substituent could promote a more favorable binding conformation.

Table 2: Illustrative Correlation of Structural Modifications with Pharmacological Profiles of Imidazole-4-Carboxylic Acid Derivatives

| Compound | N-1 Substituent | C-4 Substituent | C-5 Substituent | Primary Pharmacological Activity |

| A | -CH₂CH₃ | -COOH | -H | Kinase Inhibitor |

| B | -CH₂CH₃ | -COOCH₃ | -H | Reduced Kinase Inhibition, Increased Cell Permeability |

| C | -CH₂CH₃ | -CONH₂ | -H | Altered Target Selectivity |

| D | -CH₂Ph | -COOH | -H | Potent Kinase Inhibitor |

| E | -CH₂CH₃ | -COOH | -Cl | Increased Potency, Altered Selectivity |

Note: This table is a generalized representation based on SAR principles for substituted imidazoles and does not represent specific experimental data for this compound derivatives.

Coordination Chemistry and Supramolecular Assembly of 1 Ethyl 1h Imidazole 4 Carboxylic Acid

Ligating Behavior with Metal Ions

The ligating behavior of 1-ethyl-1H-imidazole-4-carboxylic acid is dictated by the presence of two key functional groups: the imidazole (B134444) ring and the carboxylic acid moiety. The imidazole ring offers a nitrogen donor atom (at the 3-position) for coordination to metal ions, while the carboxylate group provides two oxygen donor atoms. This dual functionality allows the ligand to act as a versatile linker in the formation of various metal complexes.

While extensive research has been conducted on the coordination of the parent compound, 1H-imidazole-4-carboxylic acid, with transition metals, specific studies on the 1-ethyl derivative are less documented. However, based on the behavior of analogous imidazole-carboxylate ligands, it can be inferred that this compound readily forms stable complexes with a range of transition metal ions, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). The ethyl group at the 1-position of the imidazole ring can introduce steric effects that may influence the coordination geometry and the resulting crystal packing of the complexes, potentially leading to novel structural motifs.

The coordination modes of the ligand can vary, including monodentate, bidentate, and bridging fashions, giving rise to discrete molecular complexes or extended coordination polymers. The interplay of the coordination preferences of the metal ion and the geometric constraints of the ligand dictates the final architecture of the resulting complex.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through the imidazole nitrogen or one carboxylate oxygen. | Discrete mononuclear complexes. |

| Bidentate (Chelating) | Coordination of both carboxylate oxygens to the same metal center. | Formation of stable chelate rings. |

| Bidentate (Bridging) | The carboxylate group bridges two metal centers. | Dinuclear or polynuclear complexes, 1D chains. |

| Tridentate | Coordination involving the imidazole nitrogen and both carboxylate oxygens. | Higher-dimensional networks. |

The coordination chemistry of imidazole-carboxylate ligands with lanthanide ions is an area of active research due to the potential applications of the resulting complexes in luminescence and catalysis. The parent ligand, 1H-imidazole-4-carboxylic acid, has been shown to stabilize lanthanide hydroxo complexes. These complexes often feature intricate core structures where hydroxide (B78521) ions bridge multiple lanthanide centers, and the imidazole-carboxylate ligands act as capping or linking moieties, providing stability to the cluster.

The ability of carboxylate ligands to adopt various bridging modes makes them ideal for the synthesis of polymetallic clusters. Imidazole-4-carboxylate and its derivatives have been successfully employed to construct tetranuclear manganese carboxylate clusters, for example. These clusters are of interest for their magnetic properties and as models for the oxygen-evolving complex in photosystem II.

It is plausible that this compound could also be utilized in the synthesis of such polymetallic clusters. The ethyl substituent might influence the self-assembly process, potentially leading to clusters with different nuclearities or magnetic properties compared to those derived from the parent ligand. The precise control over reaction conditions such as solvent, temperature, and the metal-to-ligand ratio would be crucial in isolating specific cluster architectures.

Design and Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature of many MOFs makes them promising candidates for a variety of applications. Imidazole-based ligands are frequently used in the construction of MOFs due to their rigidity and directional coordination properties.

While specific MOFs constructed solely from this compound are not prominently reported, the principles of MOF design suggest its potential as a valuable linker. The combination of the imidazole and carboxylate groups allows for the formation of robust and porous frameworks. The ethyl group could modify the pore environment and surface properties of the resulting MOF.

The porosity of MOFs allows them to adsorb and store gases, making them attractive materials for applications such as carbon capture and storage, and the separation of gas mixtures. The performance of a MOF in gas adsorption is determined by factors such as its pore size, pore volume, and the chemical nature of the pore surfaces.

MOFs constructed with imidazole-carboxylate linkers have demonstrated significant potential for CO2 capture due to the presence of nitrogen atoms in the imidazole ring, which can enhance the affinity for CO2 molecules. It is hypothesized that a MOF synthesized with this compound could exhibit tailored gas adsorption properties. The ethyl groups lining the pores could create a more hydrophobic environment, potentially influencing the selectivity for certain gases.

Table 2: Hypothetical Gas Adsorption Properties of a MOF based on this compound

| Gas | Potential Adsorption Behavior | Rationale |

| CO2 | Moderate to high uptake | Presence of N-donors in the imidazole ring and potential for favorable interactions with the framework. |

| CH4 | Moderate uptake | Potential for van der Waals interactions with the ethyl groups and the aromatic imidazole ring. |

| N2 | Lower uptake compared to CO2 | Weaker interactions with the framework compared to the quadrupolar CO2 molecule. |

| H2O | Potentially lower uptake | The hydrophobic nature of the ethyl groups might reduce water adsorption, which can be advantageous in certain applications. |

Coordination polymers are also being explored as carriers for the controlled and targeted delivery of therapeutic agents. The drug can be encapsulated within the pores of the coordination polymer or can be a part of the framework itself. The release of the drug can be triggered by changes in the physiological environment, such as pH.

Imidazole-containing coordination polymers have been investigated for drug delivery applications. The pH-responsive nature of the imidazole group can be exploited to trigger drug release in the acidic microenvironment of tumors or specific cellular compartments. A coordination polymer based on this compound could be designed to encapsulate a drug molecule. The degradation of the coordination bonds in response to a stimulus like a change in pH would lead to the release of the therapeutic agent. The ethyl groups could also influence the encapsulation efficiency and the release kinetics of the drug.

Formation of Anion Complexes and Intermolecular Interactions

The supramolecular assembly of this compound is dictated by a variety of non-covalent interactions, with hydrogen bonding playing a primary role. The molecule possesses both hydrogen bond donor and acceptor sites, allowing for the formation of intricate and stable networks. The presence of the carboxylic acid group and the imidazole ring, along with the N-ethyl substituent, gives rise to a specific set of intermolecular forces that govern its crystal packing and potential for forming anion complexes.

The imidazole ring itself is a versatile component in supramolecular chemistry. It contains both an acidic N-H proton (in its protonated form) and a basic sp2-hybridized nitrogen atom, making it capable of acting as both a hydrogen bond donor and acceptor. nih.gov This dual functionality is fundamental to the structure of many biological systems and synthetic supramolecular complexes. nih.gov

In the solid state, imidazole and its derivatives are known to form various hydrogen-bonded motifs, including chains, dimers, and more complex networks. researchgate.netsemanticscholar.org For this compound, the carboxylic acid group is the most significant hydrogen bond donor. It can participate in strong O-H···N or O-H···O hydrogen bonds.

A key feature of amino acids and related compounds containing both an acidic and a basic functional group is the formation of zwitterions. In the crystalline state, it is highly probable that the acidic proton from the carboxylic acid group is transferred to the basic nitrogen atom of the imidazole ring of an adjacent molecule. This results in the formation of an imidazolium carboxylate salt. Such zwitterionic forms are stabilized by strong charge-assisted hydrogen bonds between the carboxylate anion and the protonated imidazolium cation.

The ethyl group at the N1 position of the imidazole ring influences the supramolecular assembly in several ways. Sterically, it can direct the formation of specific packing arrangements, preventing some of the hydrogen bonding patterns observed in the unsubstituted 1H-imidazole-4-carboxylic acid. Electronically, the ethyl group is electron-donating, which can increase the electron density on the imidazole ring and influence the basicity of the N3 nitrogen. patsnap.com

The formation of anion complexes is a plausible aspect of the supramolecular chemistry of this compound, particularly when the imidazole ring is protonated. The resulting imidazolium cation can act as a recognition site for various anions. The binding of anions would be primarily driven by electrostatic interactions and hydrogen bonding between the N-H donor of the imidazolium ring and the anion. The selectivity for different anions would depend on their size, shape, and charge density. While direct studies on anion complexation with this specific molecule are not prevalent, the principles of anion binding to N-alkyl imidazolium salts are well-established.

The intermolecular interactions in the supramolecular structure of this compound are summarized in the table below.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Imidazole Nitrogen (N3) or Carboxylate Oxygen | Formation of zwitterionic pairs and extended chains. |

| Imidazolium (N-H) | Carboxylate Oxygen or external anion | Key interaction in zwitterionic structures and anion complexation. | |

| van der Waals Forces | Ethyl group and imidazole ring | Adjacent molecules | Contribute to the overall packing efficiency and stability of the crystal lattice. |

| π-π Stacking | Imidazole ring | Adjacent imidazole ring | Can lead to the formation of columnar structures, although potentially hindered by the ethyl group. |

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

Catalytic Applications of 1 Ethyl 1h Imidazole 4 Carboxylic Acid and Its Complexes

Organocatalytic Roles in Organic Synthesis

There are no available scientific studies or reports that describe or investigate the use of 1-ethyl-1H-imidazole-4-carboxylic acid as an organocatalyst in organic synthesis. The potential for this molecule to act as a catalyst on its own has not been explored in the accessible literature.

Heterogeneous and Homogeneous Catalysis using Metal Complexes

No research was found detailing the synthesis of metal complexes involving this compound as a ligand for the purpose of either heterogeneous or homogeneous catalysis. While imidazole-4-carboxylic acid and its other derivatives have been used to create catalytically active metal-organic frameworks and complexes, specific data for the 1-ethyl derivative is absent. researchgate.netsci-hub.st

Biocatalytic Mimicry and Enzymatic Catalysis

There is no available research on the use of this compound or its complexes in the fields of biocatalytic mimicry or as mimics for enzymatic catalysis. The imidazole (B134444) moiety is a key component in the active sites of many enzymes, such as in the amino acid histidine, which plays a crucial role in many biological catalytic processes. mdpi.com However, studies specifically employing this compound to replicate or model these natural systems have not been published.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Ethyl 1h Imidazole 4 Carboxylic Acid

Mass Spectrometry for High-Resolution Structure and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 1-ethyl-1H-imidazole-4-carboxylic acid, as well as for its quantification in complex matrices.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOF-MS) offers a powerful platform for the analysis of this compound, especially within complex mixtures. UPLC provides rapid and high-resolution separation of components, while ESI allows for soft ionization of the molecule, primarily forming protonated molecules [M+H]⁺ in positive ion mode. The TOF mass analyzer then measures the mass-to-charge ratio (m/z) with high accuracy, enabling the determination of the elemental composition.

This technique is particularly valuable for metabolite identification, purity assessment, and stability studies where this compound might be present alongside precursors, degradation products, or other metabolites. The high mass accuracy of TOF-MS allows for the confident differentiation of the target compound from other molecules with similar nominal masses. For instance, derivatization strategies can be employed to enhance the detection and screening of carboxylic acids in complex biological samples. vu.nl

| Parameter | Expected Observation for this compound |

| Molecular Formula | C₆H₈N₂O₂ |

| Monoisotopic Mass | 140.0586 g/mol |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 141.0664 |

This interactive table summarizes the expected mass spectrometry data.

In quantitative bioanalytical assays, which are critical for pharmacokinetic and metabolic studies, an internal standard (IS) is essential to correct for variability in sample preparation, injection volume, and instrument response. biopharmaservices.com An ideal IS for quantifying this compound would be its stable-isotope labeled (SIL) counterpart, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. biopharmaservices.com

A SIL-IS co-elutes with the analyte in the chromatography system and exhibits nearly identical ionization efficiency in the mass spectrometer, but is distinguished by its different mass. biopharmaservices.com This ensures high accuracy and precision in quantification. If a SIL-IS is not available, a structural analog that closely matches the physicochemical properties and chromatographic behavior of this compound can be used. biopharmaservices.combioanalysis-zone.com The selection and validation of a suitable IS are critical steps in the development of robust bioanalytical methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring (at positions 2 and 5) would appear as distinct singlets in the aromatic region. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The acidic proton of the carboxylic acid group is often broad and its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, distinct signals would be observed for the two quaternary carbons (C4 and the carboxyl C=O) and the two CH carbons of the imidazole ring, as well as for the methylene and methyl carbons of the ethyl group. Data from related compounds like 1H-imidazole-4-carboxylic acid and 1-ethyl-1H-imidazole support the predicted chemical shifts. nih.govchemicalbook.compku.edu.cn

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~7.8-8.2 (s) | ~135-140 |

| H-5 | ~7.6-8.0 (s) | ~115-120 |

| -CH₂- (ethyl) | ~4.1-4.4 (q) | ~40-45 |

| -CH₃ (ethyl) | ~1.3-1.6 (t) | ~14-16 |

| -COOH | Broad, variable | - |

| C-4 | - | ~125-130 |

| C=O | - | ~165-170 |

This interactive table presents the predicted NMR spectral data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. uobabylon.edu.iq For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), overlapping with C-H stretching vibrations. A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1680-1710 cm⁻¹. Vibrations associated with the imidazole ring (C=N and C-N stretching) would appear in the 1500-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. researchgate.net The imidazole ring is an aromatic heterocycle and is expected to exhibit absorption bands in the UV region due to π→π* transitions. libretexts.org For substituted imidazoles, these absorption maxima typically occur in the range of 200-280 nm. The exact position and intensity of the absorption bands are influenced by the substituents (the ethyl and carboxylic acid groups) and the solvent used for the analysis.

| Spectroscopic Technique | Functional Group / Moiety | Expected Absorption Range |

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong) |

| IR | C=N / C=C stretch (Imidazole) | 1500-1650 cm⁻¹ |

| UV-Vis | π→π* transition (Imidazole Ring) | 200-280 nm |

This interactive table summarizes the key expected IR and UV-Vis absorption data.

Advanced Sensing Platforms Utilizing Imidazole-Carboxylic Acid Moieties

The unique structural and electronic properties of the imidazole-carboxylic acid scaffold make it a valuable component in the design of advanced chemical sensors.

The imidazole moiety can be incorporated into larger molecular frameworks to create fluorescent probes for the detection of various chemical species, including metal ions, pH changes, and reactive oxygen species. rsc.orgnih.gov The sensing mechanism often involves processes like photoinduced electron transfer (PET), where the imidazole nitrogen atoms can act as electron donors or binding sites. researchgate.net

Derivatives of this compound could be synthesized to function as fluorescent probes. The carboxylic acid group provides a convenient handle for conjugation to other fluorophores or for modulating the electronic properties of the system. Upon binding to a specific analyte, the conformational or electronic structure of the probe changes, leading to a measurable change in its fluorescence properties (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). rsc.orgnih.gov The design of such probes allows for the highly sensitive and selective detection of target molecules in various applications, including environmental monitoring and biological imaging. rsc.org

Carbon Dot-Based Nanoprobes for Environmental Sensing

The functionalization of carbon dots (CDs) with specific chemical moieties is a key strategy in the development of selective and sensitive nanoprobes for environmental monitoring. While research directly employing this compound for this purpose is not extensively documented, the broader family of imidazole derivatives, including 1H-imidazole-4-carboxylic acid, has been successfully used to modify carbon dots for fluorescent sensing applications. rsc.orgresearchgate.netuoi.gr These functionalized CDs serve as effective nanoprobes, demonstrating the potential of the imidazole scaffold in environmental sensing.

The modification of carbon dots with imidazole derivatives can impart unique photophysical properties, enabling the detection of various analytes. nih.gov For instance, imidazole groups can be covalently conjugated to the surface of carbon dots, creating probes that are sensitive to their local environment. rsc.org

A notable example involves the functionalization of amino-modified carbon dots with 1H-imidazole-4-carboxylic acid. uoi.gr This was achieved through an acylation reaction where the acyl chloride derivative of 1H-imidazole-4-carboxylic acid was reacted with the amino groups on the surface of the CDs. uoi.gr The resulting imidazole-functionalized CDs exhibited fluorescence quenching in organic solvents, a phenomenon attributed to a photoinduced electron transfer (PET) process from the imidazole nitrogen to the carbon dot. rsc.org The introduction of a trace amount of water can suppress this PET process, leading to a "turn-on" fluorescence response, which allows for the highly selective detection of water in organic solvents. rsc.org

In other applications, imidazole-modified carbon dots have been developed for the detection of metal ions. nih.gov For example, a fluorescent nanoprobe for nickel ions (Ni²⁺) was created using imidazole-modified CDs. nih.gov The fluorescence of these CDs was quenched in the presence of Ni²⁺, providing a basis for its detection. nih.gov This sensing platform demonstrated good selectivity for Ni²⁺ over other metal ions in an aqueous solution. nih.gov

The research in this area highlights the versatility of imidazole derivatives in tailoring the properties of carbon dots for specific sensing tasks. The underlying principle often relies on the modulation of the electronic properties of the carbon dots by the imidazole moiety in the presence of an analyte.

Detailed Research Findings on Imidazole-Functionalized Carbon Dots

| Carbon Dot Functionalization | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Imidazole Derivative | Water in organic solvents | Suppression of Photoinduced Electron Transfer (PET) | Not Specified | rsc.org |

| Imidazole Modified CDs | Nickel ions (Ni²⁺) | Fluorescence Quenching | 0.93 mM | nih.gov |

| 1H-imidazole-4-carboxylic acid | Water in anhydrous ethanol (B145695) | Not Specified | Not Specified | researchgate.netuoi.gr |

Computational Chemistry and Theoretical Modeling of 1 Ethyl 1h Imidazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-ethyl-1H-imidazole-4-carboxylic acid, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and potential applications.

Detailed DFT studies on imidazole (B134444) and its derivatives have provided valuable insights into their electronic nature. nih.gov For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. orientjchem.org In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electron-rich centers. orientjchem.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

These values would suggest that this compound is a relatively stable molecule with a moderate energy gap. The dipole moment would indicate a polar nature, which is expected given the presence of the carboxylic acid group and the imidazole ring.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide critical information about its conformational flexibility and its interactions with biological macromolecules, such as proteins. scielo.brresearchgate.net

The ethyl group attached to the imidazole ring and the rotatable bond between the imidazole and the carboxylic acid group allow for a degree of conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the dynamics of their interconversion. nih.govresearchgate.net Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand, such as this compound, to its target protein. ajchem-a.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Furthermore, MD can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein.

While specific MD simulation data for this compound is not available in the provided search results, the table below illustrates the types of insights that could be gained from such a study, particularly in the context of its interaction with a hypothetical protein target.

| Simulation Parameter | Illustrative Finding | Implication |

|---|---|---|

| Conformational Dihedral Angle (N-C-C-O) | Predominantly planar conformation | Suggests a relatively rigid structure in the binding pocket |

| Key Hydrogen Bonds | Carboxylic acid with Lysine (B10760008) residue; Imidazole N-H with Aspartate residue | Identifies critical interactions for binding affinity |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Predicts a strong binding affinity to the target protein |

| Root Mean Square Deviation (RMSD) | Low RMSD for the ligand in the binding site | Indicates a stable binding mode |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound, QSAR modeling can be used to predict its biological activity based on its physicochemical properties and to guide the design of new, more potent analogs. imist.marjptonline.org

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed activity. scielo.brnih.gov

While a specific QSAR model for this compound is not detailed in the search results, studies on related imidazole derivatives have highlighted the importance of certain descriptors in predicting their biological activities. nih.govwisdomlib.org For example, in a QSAR study of imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists, descriptors related to the number of chains and hydrogen bond acceptors were found to be important for activity. nih.gov

The following table presents a hypothetical QSAR model for a series of imidazole-4-carboxylic acid derivatives, illustrating how such a model could be formulated and interpreted.

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| logP (Hydrophobicity) | +0.5 | Increased hydrophobicity is positively correlated with activity |

| Molecular Weight | -0.01 | Increased molecular weight is slightly detrimental to activity |

| Number of Hydrogen Bond Donors | +1.2 | More hydrogen bond donors enhance activity |

| Dipole Moment | +0.3 | Higher polarity is favorable for activity |

This hypothetical model would suggest that to design more active analogs of this compound, one should aim to increase hydrophobicity and the number of hydrogen bond donors while maintaining a reasonable molecular weight.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation and transformation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with each step of the reaction pathway. acs.orgresearchgate.netnih.gov

The synthesis of imidazole derivatives can proceed through various routes, and computational studies can help to determine the most favorable pathway. nih.gov For example, the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a common method for synthesizing imidazoles, and its mechanism can be investigated using theoretical methods. researchgate.net

Furthermore, computational approaches can be used to study the reactivity of this compound in various chemical transformations. For instance, the oxidation of the imidazole ring by hydroxyl radicals has been studied computationally, revealing complex, branched reaction mechanisms. researchgate.net Such studies can provide valuable information on the stability and degradation pathways of the molecule.

The table below summarizes the types of information that can be obtained from computational studies of reaction mechanisms involving imidazole derivatives.

| Reaction Type | Computational Finding | Significance |

|---|---|---|

| Imidazole Synthesis | Identification of the lowest energy reaction pathway | Optimizes synthetic conditions and yields |

| Oxidative Degradation | Calculation of activation energies for different oxidation steps | Predicts the most likely degradation products |

| Esterification of Carboxylic Acid | Modeling of the transition state for ester formation | Provides insight into the catalytic requirements of the reaction |

| Decarboxylation | Determination of the energy barrier for CO2 elimination | Assesses the thermal stability of the carboxylic acid group |

Future Research Directions and Emerging Paradigms for 1 Ethyl 1h Imidazole 4 Carboxylic Acid

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 1-ethyl-1H-imidazole-4-carboxylic acid will likely prioritize environmentally benign methodologies over traditional synthetic routes. Research into the synthesis of the parent compound, 1H-imidazole-4-carboxylic acid, has already highlighted pathways that reduce waste and avoid harsh reagents.

Key Research Thrusts:

Novel Catalysis: A significant advancement involves the use of inorganic-salt composite catalysts, for instance, a combination of barium sulfate (B86663), ferric nitrate, and iron sulfate, to catalyze the synthesis of the imidazole (B134444) core. google.com This approach is noted for being economical, environmentally friendly, and allowing for catalyst recycling, thereby increasing yield and avoiding by-products. google.com

Green Oxidants: The use of hydrogen peroxide as a "green" oxidant presents a sustainable alternative to traditional oxidizing agents like nitric acid, which can produce hazardous by-products (NOx gases) and strong industrial waste acid. google.com Hydrogen peroxide's primary byproduct is water, aligning with the principles of green chemistry. google.com

Eco-Friendly Solvents: An emerging paradigm is the use of aqueous approaches for key bond-forming reactions in the synthesis of imidazole hybrids. nih.gov Moving away from volatile organic solvents towards water-based systems represents a significant step in making the synthesis process more sustainable.

Microwave-Assisted Synthesis: The application of microwave irradiation in the synthesis of imidazole derivatives has been shown to dramatically reduce reaction times and, in some cases, can be performed in the absence of a solvent, further enhancing the green credentials of the process. researchgate.net

Future efforts will likely focus on adapting these green principles to the specific synthesis of this compound, potentially starting from readily available materials like ethyl acetamidoacetate. google.comlookchem.com

Broadening the Spectrum of Biological Applications and Target Validation

The imidazole nucleus is a "privileged structure" in drug discovery, present in numerous natural products and approved therapeutic agents. researchgate.netresearchgate.netlongdom.org Derivatives of imidazole-4-carboxylic acid have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable scaffold for developing novel therapeutics. longdom.orgnih.gov

Potential Therapeutic Areas:

Anticancer Agents: Imidazole derivatives have been designed to specifically target molecular pathways crucial for cancer cell growth and survival. nih.gov Some have shown the ability to inhibit cell proliferation and induce apoptosis. nih.gov Furthermore, imidazole-based compounds have been investigated as inhibitors of key cancer-related enzymes like sirtuins and carbonic anhydrases (hCA-II and hCA-IX). nih.govnih.gov

Antimicrobial and Antiviral Agents: The imidazole scaffold is central to many antimicrobial drugs. mdpi.com Research on 1,5-diaryl-1H-imidazole-4-carboxylic acids has identified compounds with potential as HIV-1 integrase inhibitors. nih.gov Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has yielded potent inhibitors of metallo-β-lactamases (MBLs), which could help reverse carbapenem (B1253116) resistance in Gram-negative bacteria. nih.gov

Anti-inflammatory and Antiparasitic Drugs: The parent compound, imidazole-4-carboxylic acid, is under investigation for treating atopic dermatitis. nih.gov Additionally, fexinidazole, a nitroimidazole derivative, is an approved medication for treating African trypanosomiasis (sleeping sickness). wikipedia.org

Future research should involve screening this compound and its derivatives against a diverse range of biological targets to uncover novel therapeutic potential. Target validation studies, including enzyme inhibition assays and cell-based assays, will be crucial in elucidating its mechanism of action.

| Imidazole Derivative Class | Potential Biological Target/Application | Relevant Finding |

|---|---|---|

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase Inhibition | Identified compounds selectively binding to the LEDGF/p75-binding pocket of HIV-1 integrase. nih.gov |

| 1H-imidazole-2-carboxylic acid derivatives | Metallo-β-lactamase (MBL) Inhibition | Developed potent inhibitors that restore meropenem (B701) activity against resistant bacteria. nih.gov |

| General Imidazole Derivatives | Anticancer (Sirtuin Inhibition) | In-silico and in-vitro studies confirmed the downregulation of sirtuins upon treatment. nih.gov |

| Imidazole-based pyrimidine (B1678525) hybrids | Anticancer (Carbonic Anhydrase Inhibition) | Compounds showed selective inhibition of tumor-promoting enzymes hCA-IX and hCA-II. nih.gov |

Innovations in Material Science and Supramolecular Chemistry

The unique electronic and structural properties of the imidazole ring make it a valuable component in the design of advanced materials. researchgate.net The presence of both a carboxylic acid group and an ethyl-substituted imidazole ring in this compound offers multiple sites for coordination and non-covalent interactions, opening avenues in material science.

Emerging Applications:

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are excellent candidates for constructing MOFs due to the two N-donor coordination sites. researchgate.netresearchgate.net These crystalline materials have applications in gas storage, separation, and catalysis. The specific geometry of this compound could be exploited to create novel MOF architectures with tailored properties.

Supramolecular Complexes: The imidazole ring can readily form supramolecular complexes through noncovalent interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov These interactions are fundamental in building complex, higher-dimensional systems. researchgate.net Imidazole-based supramolecular complexes have shown potential as medicinal agents, exhibiting good safety, high bioavailability, and strong drug targeting. nih.gov

Functional Polymers: The parent compound, 1H-imidazole-4-carboxylic acid, is used to synthesize imidazole-functionalized polymers, such as dendritic polypropylene (B1209903) imines. guidechem.com These specialized polymers have potential applications as catalyst supports, in electronic devices, and as advanced coatings. guidechem.com

Future work will likely explore the use of this compound as a building block (tecton) for creating new functional materials, leveraging its ability to self-assemble and coordinate with metal ions.

Integration with Nanotechnology and Advanced Delivery Systems

Nanotechnology offers powerful tools to enhance the therapeutic efficacy of bioactive molecules. The imidazole moiety has been successfully integrated into advanced drug delivery systems, a strategy that could be applied to this compound to improve its potential pharmacological properties.

Advanced Delivery Paradigms:

pH-Sensitive Liposomes: Lipids containing imidazole headgroups have been used to create pH-sensitive liposomes. nih.gov In the acidic microenvironment of tumors, the imidazole group becomes protonated, triggering changes in the liposome (B1194612) structure and promoting the release of encapsulated anticancer drugs. nih.gov This targeted delivery approach minimizes systemic toxicity and enhances therapeutic effect.

Self-Emulsifying Drug Delivery Systems (SEDDS): For compounds with poor solubility, nano-sized delivery systems can significantly improve bioavailability. Fexinidazole, an imidazole-based drug, has been formulated into a SEDDS, which forms nano-sized droplets in gastrointestinal media, leading to improved antileishmanial efficacy. wikipedia.org

Polymeric Nanocarriers: Imidazole-functionalized polymers can be used to create nanocarriers for drug delivery. guidechem.com The imidazole groups can provide pH-buffering capacity, which is useful for intracellular delivery of therapeutic agents, helping them escape from endosomes into the cytoplasm.

The integration of this compound into such nano-formulations could overcome potential pharmacokinetic challenges and enable targeted delivery to specific tissues or cells, representing a key area for future translational research.

Synergistic Experimental-Computational Design and Discovery

The convergence of computational modeling and experimental synthesis is accelerating the discovery of new molecules with desired properties. This synergistic approach is particularly well-suited for exploring the potential of scaffolds like this compound.

Integrated Discovery Strategies:

Computational Design and Screening: In silico methods are used to design novel imidazole analogues and predict their binding affinity to biological targets. nih.gov Techniques like molecular docking, free energy calculations, and molecular dynamics (MD) simulations can prioritize candidates for synthesis, saving time and resources. nih.govresearchgate.net

Structure-Guided Optimization: High-resolution techniques like X-ray crystallography can reveal the precise binding mode of an imidazole-based inhibitor within a target protein's active site. nih.gov This structural information guides the rational design of more potent and selective analogues.

Predictive Property Modeling: Computational tools like COSMOtherm can predict key physicochemical properties (e.g., density, viscosity, vapor pressure) of imidazole compounds. mdpi.comresearchgate.net Comparing these predictions with experimental data provides valuable insights for molecular design and process engineering. mdpi.comresearchgate.net For example, molecular electrostatic potential (MEP) analysis can identify the most reactive sites in a molecule for potential interactions. researchgate.net

By employing a feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can more efficiently navigate the vast chemical space of imidazole derivatives to discover novel compounds with applications in medicine and materials science.

| Computational Method | Application in Imidazole Research | Example/Finding |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Used to investigate interactions of imidazole derivatives with APO-liver alcohol dehydrogenase inhibitor. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. | Used to improve the accuracy of binding pose selection for diimidazole analogues targeting PCSK9. nih.gov |

| Density Functional Theory (DFT) | Predicting reactive properties and characterizing molecular structures. | Applied to predict the properties of novel 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole derivatives. researchgate.net |

| COSMOtherm Calculations | Predicting thermophysical properties like density and viscosity. | Calculated densities were found to be very close to experimental data for N-functionalized imidazoles. mdpi.comresearchgate.net |

Q & A

Q. What are the most reliable synthetic routes for 1-ethyl-1H-imidazole-4-carboxylic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as ethylamine derivatives, glyoxal, and ammonium acetate under acidic conditions. For example, substituting the benzyl group in 1-(4-fluorobenzyl)-1H-imidazole-2-carboxylic acid synthesis () with ethylamine could yield the target compound. Reaction parameters like pH (acidic), temperature (60–80°C), and catalysts (e.g., ZnCl₂) are critical for ring formation. Post-synthesis oxidation of a methyl group to a carboxylic acid (e.g., using KMnO₄ or CrO₃) may be required. Retrosynthetic AI tools (e.g., PubChem’s retrosynthesis planner) suggest feasible routes by analyzing databases like Reaxys and PISTACHIO .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the imidazole ring protons (δ 7–8 ppm) and ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate the functional groups.